

# Application of CRISPR-Cas9 to Edit the Vhr1 Gene in *Saccharomyces cerevisiae*

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## Compound of Interest

Compound Name: Vhr1

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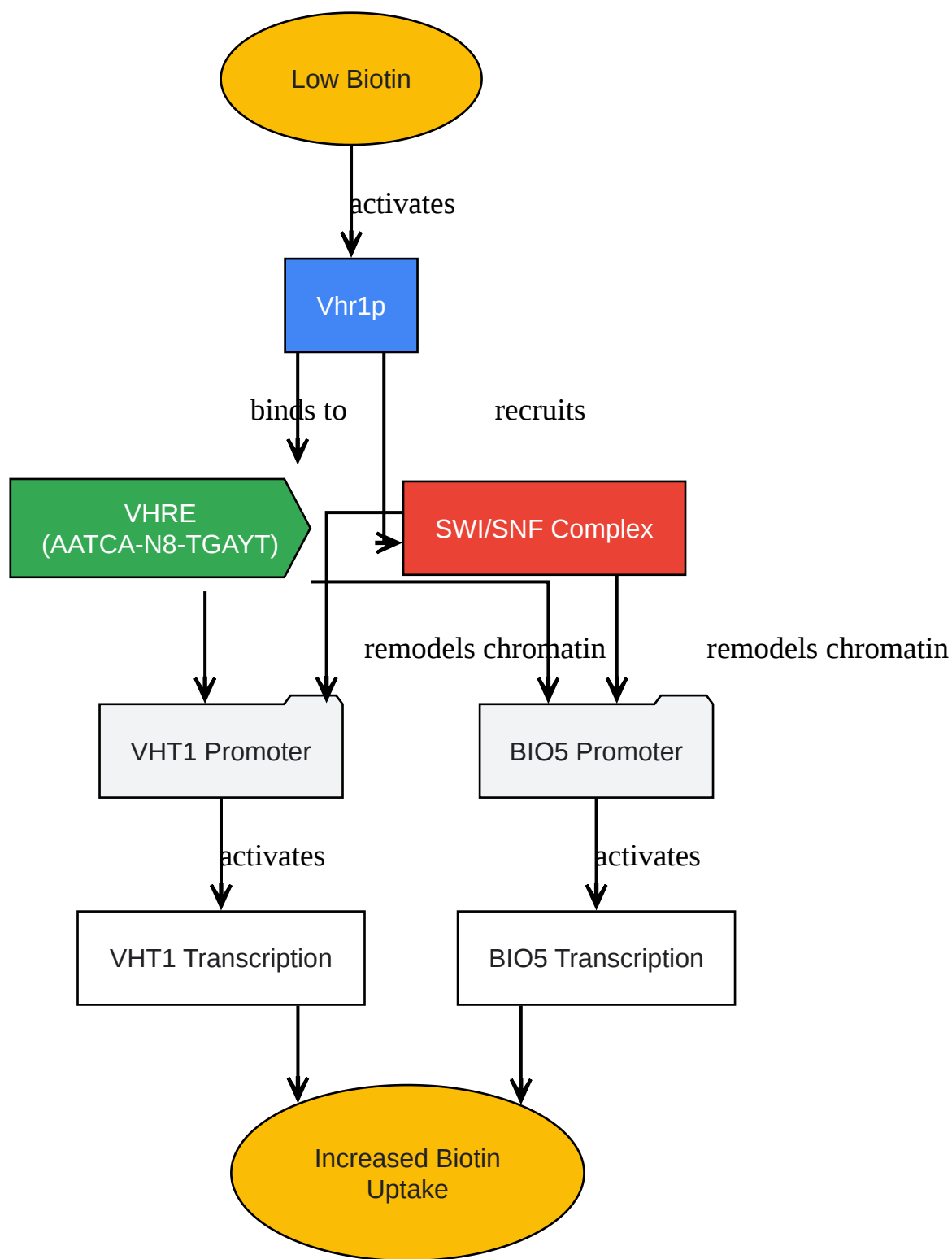
## Application Notes

The **Vhr1** (Vitamin H Regulator 1) gene in *Saccharomyces cerevisiae* is a key transcriptional activator essential for the cellular response to biotin deficiency.[1][2] Under low biotin conditions, the **Vhr1** protein (**Vhr1p**) binds to specific DNA sequences known as Vitamin H-Responsive Elements (VHREs) in the promoter regions of the VHT1 and BIO5 genes.[1][2][3] This binding initiates the recruitment of the SWI/SNF chromatin remodeling complex, leading to the transcriptional activation of VHT1, which encodes a biotin transporter, and BIO5, which is involved in the uptake of a biotin precursor.[1] Given its central role in biotin homeostasis, the targeted modification of the **Vhr1** gene using the CRISPR-Cas9 system presents a powerful approach to investigate the intricacies of biotin metabolism and potentially engineer yeast strains with altered biotin uptake or synthesis capabilities.

The CRISPR-Cas9 system is a versatile and efficient genome editing tool that allows for precise targeted modifications of DNA.[4][5] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[5][6] In *S. cerevisiae*, these DSBs are predominantly repaired by the highly efficient homologous recombination (HR) pathway. By co-transforming the yeast cells with a donor DNA template containing the desired genetic modification, precise gene knockouts, insertions, or point mutations can be achieved.[2][4] The application of CRISPR-Cas9 to edit the **Vhr1** gene can facilitate loss-of-function studies to elucidate its complete repertoire of target genes and

downstream effects. Furthermore, it can be employed to introduce specific mutations to study the structure-function relationship of the **Vhr1p**, particularly its DNA binding and transcriptional activation domains.

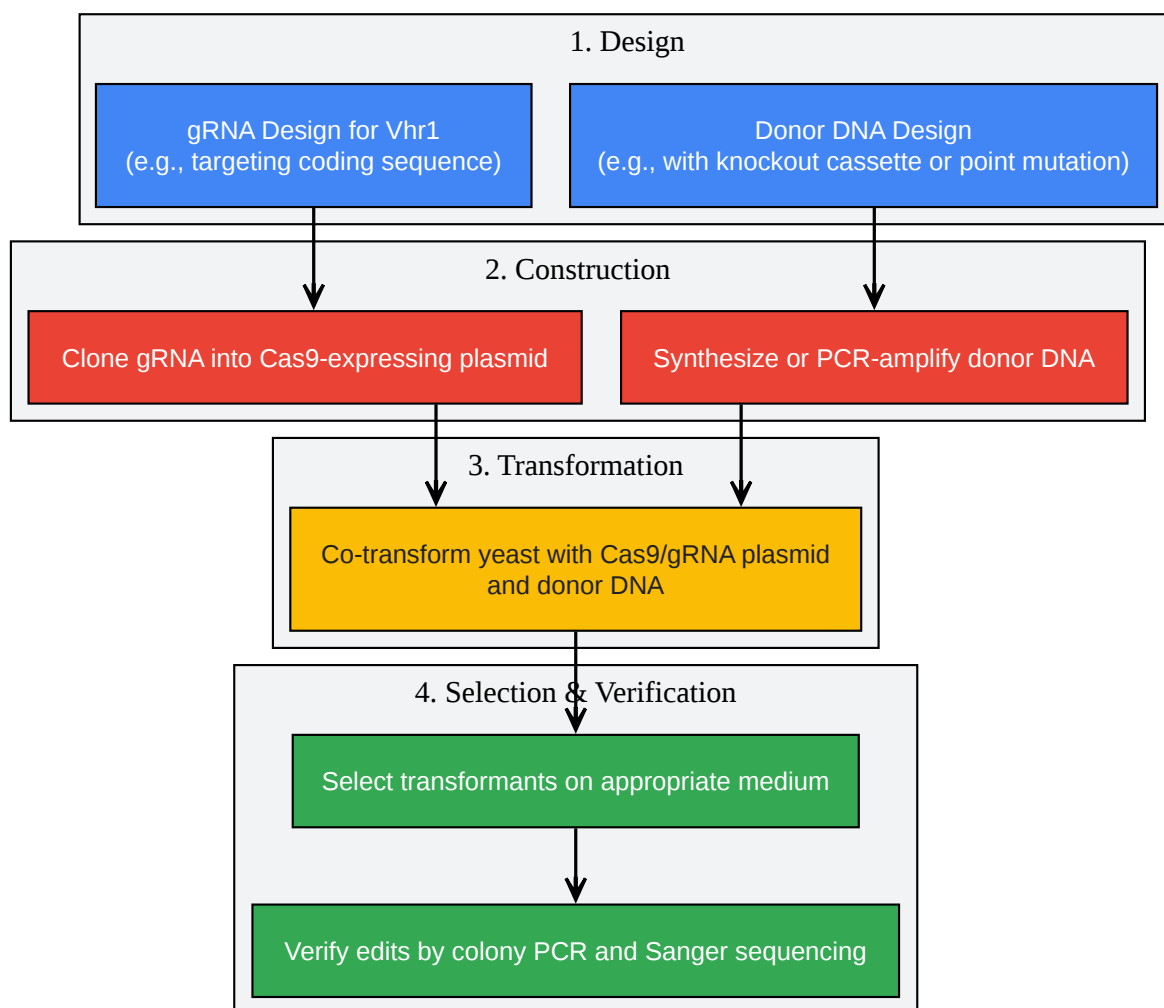
## **Vhr1 Signaling Pathway in Response to Low Biotin**



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Caption: **Vhr1p**-mediated activation of biotin-related genes.

# Experimental Workflow for CRISPR-Cas9 Editing of Vhr1



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Caption: Workflow for **Vhr1** gene editing using CRISPR-Cas9.

## Quantitative Data Summary

The following tables provide representative data on the efficiency of CRISPR-Cas9 mediated gene editing in *Saccharomyces cerevisiae*. While specific data for the **Vhr1** gene is not available in the literature, these values reflect typical efficiencies observed for gene knockouts in yeast.

Table 1: On-Target Editing Efficiency

Target Gene	Type of Edit	Editing Efficiency (%)	Reference
CAN1	Knockout	70-100	[5]
Various	Knockout	High	[7]
Heterozygous Loci	Allele-specific	Significantly lower (up to 99-fold)	[8]

Table 2: Off-Target Mutation Analysis

Method	Off-Target Frequency	Comments	Reference
Computational Prediction	Varies based on gRNA design	Judicious gRNA design minimizes off-targets.	[9]
In vivo detection	Can lead to large scale loss of heterozygosity in diploids	A potential side-effect in heterozygous strains.	[8]
High-fidelity Cas9 variants	Reduced off-target activity	Engineered Cas9 proteins can increase specificity.	[9][10]

## Experimental Protocols

## Protocol 1: Guide RNA Design and Plasmid Construction

- gRNA Design:
  - Identify the coding sequence of the **Vhr1** gene (Systematic name: YIL056W) from the Saccharomyces Genome Database (SGD).
  - Use a web-based gRNA design tool (e.g., CHOPCHOP, CRISPR4P) to identify potential 20-nucleotide gRNA sequences targeting the **Vhr1** open reading frame.[5]
  - Select gRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[2]
  - Perform a BLAST search against the *S. cerevisiae* genome to ensure the selected gRNA sequences have minimal predicted off-target sites.
- Plasmid Construction:
  - Synthesize two complementary oligonucleotides encoding the chosen 20-nt gRNA target sequence with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pML104 or a similar all-in-one CRISPR plasmid).[2][7]
  - Anneal the oligonucleotides to form a double-stranded DNA fragment.
  - Digest the Cas9-gRNA backbone plasmid with a suitable restriction enzyme (e.g., *Swa*I and *Bcl*I for pML104).[2]
  - Ligate the annealed gRNA fragment into the digested plasmid.
  - Transform the ligation product into competent *E. coli* for plasmid amplification and selection.
  - Verify the correct insertion of the gRNA sequence by Sanger sequencing.

## Protocol 2: Donor DNA Template Preparation

- For Gene Knockout:

- Design a donor DNA template consisting of a selectable marker (e.g., a drug resistance cassette) flanked by 40-60 base pair homology arms corresponding to the regions immediately upstream and downstream of the **Vhr1** coding sequence.
- Amplify the donor DNA cassette by PCR using primers that incorporate the homology arms.
- For Point Mutation:
  - Design a single-stranded oligonucleotide or a PCR-amplified double-stranded DNA fragment of approximately 100-200 base pairs centered around the target mutation site.
  - This donor template should contain the desired nucleotide change(s) and should also include a silent mutation in the PAM sequence to prevent repeated cleavage by Cas9 after successful editing.<sup>[2]</sup>

## Protocol 3: Yeast Transformation and Selection

- Yeast Strain: Use a standard laboratory strain of *S. cerevisiae* (e.g., BY4741).
- Transformation:
  - Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
  - Co-transform the yeast cells with the Cas9-gRNA plasmid (approximately 100-500 ng) and the donor DNA template (approximately 500-1000 ng).<sup>[4]</sup>
- Selection:
  - Plate the transformed cells onto selective medium. If using a plasmid with a URA3 marker, plate on synthetic complete medium lacking uracil (SC-Ura).
  - If a selectable marker was used in the donor DNA for knockout, replica-plate the colonies onto a medium containing the corresponding selective agent (e.g., G418).
  - Incubate the plates at 30°C for 2-3 days until colonies appear.

## Protocol 4: Verification of Gene Editing

- Colony PCR:
  - Pick individual colonies from the selection plate.
  - Perform colony PCR using primers that flank the targeted region of the **Vhr1** gene.
  - Analyze the PCR products by agarose gel electrophoresis. A successful knockout will result in a size change of the PCR product corresponding to the insertion of the marker cassette. For point mutations, the size will remain unchanged.
- Sanger Sequencing:
  - For colonies showing the expected PCR product size, purify the PCR product.
  - Send the purified PCR product for Sanger sequencing to confirm the desired gene knockout or the precise introduction of the intended point mutation.

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## References

- 1. Guide design rules for CRISPR interference in *Saccharomyces cerevisiae* · Benchling [[benchling.com](https://benchling.com)]
- 2. Simple CRISPR-Cas9 Genome Editing in *S. cerevisiae* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/25841841/)]
- 3. Simple CRISPR-Cas9 Genome Editing in *Saccharomyces cerevisiae* - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/25841841/)]
- 4. Single-step Precision Genome Editing in Yeast Using CRISPR-Cas9 [[bio-protocol.org](https://www.bio-protocol.org/p10000)]
- 5. [researchgate.net](https://www.researchgate.net/publication/312511111) [[researchgate.net](https://www.researchgate.net)]
- 6. Tips, Tricks, and Potential Pitfalls of CRISPR Genome Editing in *Saccharomyces cerevisiae* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/25841841/)]



- 7. Preloading budding yeast with all-in-one CRISPR/Cas9 vectors for easy and high-efficient genome editing [polscientific.com]
- 8. Allele-specific genome editing using CRISPR-Cas9 causes off-target mutations in diploid yeast | bioRxiv [biorxiv.org]
- 9. Overcoming the Limitations of CRISPR-Cas9 Systems in *Saccharomyces cerevisiae*: Off-Target Effects, Epigenome, and Mitochondrial Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
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